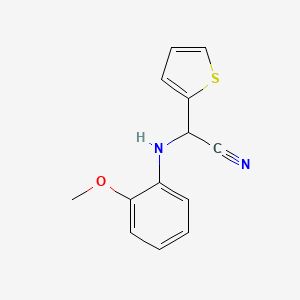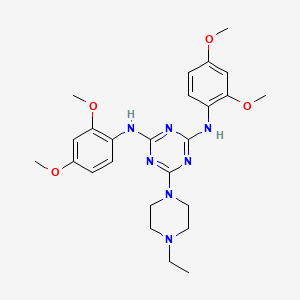![molecular formula C21H19F3N4O2 B14962832 N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide](/img/structure/B14962832.png)
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, a cyclohexyl group, and a trifluoromethyl-substituted benzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out under mild conditions using a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated oxadiazole intermediate.
Cyclohexyl Group Introduction: The cyclohexyl group can be attached via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the oxadiazole-pyridine intermediate.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the cyclohexyl-oxadiazole-pyridine intermediate and 4-(trifluoromethyl)benzoic acid, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.
Pharmacology: Researchers investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential as a drug candidate.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Mecanismo De Acción
The mechanism of action of N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)benzamide: A simpler analog with similar biological activity but lacking the oxadiazole and cyclohexyl groups.
4-(trifluoromethyl)benzamide: Another analog that shares the trifluoromethyl-substituted benzamide moiety but lacks the pyridine and oxadiazole rings.
Uniqueness
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C21H19F3N4O2 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)16-6-4-15(5-7-16)18(29)27-20(10-2-1-3-11-20)19-26-17(28-30-19)14-8-12-25-13-9-14/h4-9,12-13H,1-3,10-11H2,(H,27,29) |
Clave InChI |
VKLHEAZHEYDVDR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962755.png)

![2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14962763.png)
![N-(2,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962767.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isoquinoline-1-carboxamide](/img/structure/B14962774.png)
![5-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]furan-2-carboxamide](/img/structure/B14962775.png)
![6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962780.png)

![4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-N-methyl-](/img/structure/B14962793.png)
![dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate](/img/structure/B14962798.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methylbenzyl)-1,3-thiazole-2-carboxamide](/img/structure/B14962805.png)
![4-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)butanoic acid](/img/structure/B14962814.png)
![1-(3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}ethanone](/img/structure/B14962820.png)
![3,4-dimethoxy-N~1~-[5-(4-pyridylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1-benzenesulfonamide](/img/structure/B14962837.png)
